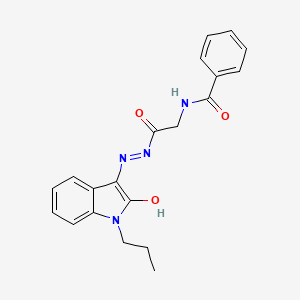
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide, also known as OPB-9195, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of hydrazones and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an important enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide has been shown to have anti-viral properties by inhibiting the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide is its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. However, one of the limitations of (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide is that it is a synthetic compound and may have potential toxic effects on the body. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide. One potential direction is to study its potential therapeutic applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its potential use as an anti-cancer agent, either alone or in combination with other anti-cancer drugs. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide involves the condensation of 2-oxo-1-propylindoline-3-carboxaldehyde with 2-hydrazinoacetic acid ethyl ester to form the corresponding hydrazone. This hydrazone is then reacted with 2-aminobenzamide to yield (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide.
Aplicaciones Científicas De Investigación
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide has been studied extensively in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[2-[(2-hydroxy-1-propylindol-3-yl)diazenyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-12-24-16-11-7-6-10-15(16)18(20(24)27)23-22-17(25)13-21-19(26)14-8-4-3-5-9-14/h3-11,27H,2,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSWJVMZKYPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2885140.png)
![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
![2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2885142.png)
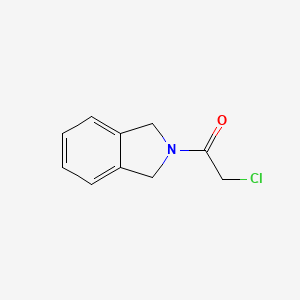
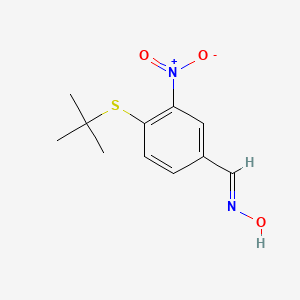
![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)
![5-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2885151.png)

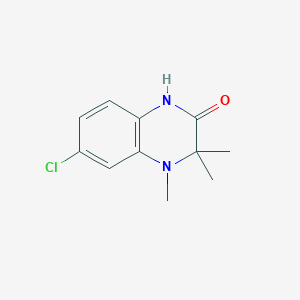

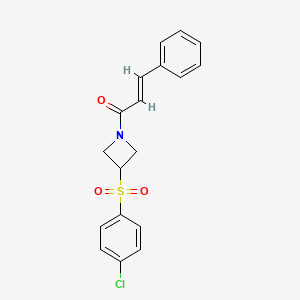

![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)